

# N-Methoxycarbonyl-D-CHA-Gly-Arg-pNA acetate

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## Compound Focus: Pefachrome(R) fxa\*

CAS No.: 80895-10-9

Cat. No.: S1938157

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## Chemical Identification and Properties

The table below summarizes the key identifiers and physical properties of this compound:

Property	Details
CAS Number	80895-10-9 [1] [2]
Synonym(s)	Pefachrome FXa; CH( <sub>3</sub> )OCO-D-CHA-Gly-Arg-pNA acetate; Moc-D-CHA-Gly-Arg-pNA · AcOH [1] [2] [3]
Molecular Formula	C <sub>25</sub> H <sub>38</sub> N <sub>8</sub> O <sub>7</sub> · C <sub>2</sub> H <sub>4</sub> O <sub>2</sub> [2]
Molecular Weight	622.67 g/mol (apparent molecular weight) [2] [3]
Assay/Purity	≥90% (HPLC) [3]
Physical Form	Solid, white to off-white [2] [3]
Solubility	Soluble in methanol:water (1:9) at 25 mg/mL [3]
Storage	Store at 2-8°C [2] [3]

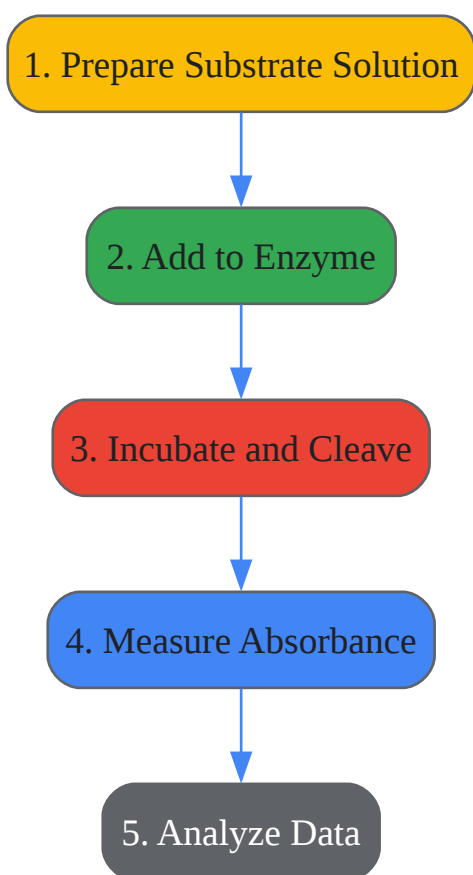
## Applications and Experimental Protocols

This compound is a specialized synthetic substrate designed to measure the activity of the enzyme **Factor Xa (FXa)** [1] [3], a key serine protease in the blood coagulation cascade.

### Factor Xa Activity Assay

Chromogenic assays measure enzyme activity by tracking the release of a light-absorbing molecule, **para-nitroaniline (pNA)**, which is covalently attached to the substrate. The intact substrate is colorless, but when Factor Xa cleaves after the arginine residue, free pNA is released, producing a yellow color that can be measured at 405 nm [3].

Here is a typical experimental workflow for this assay:



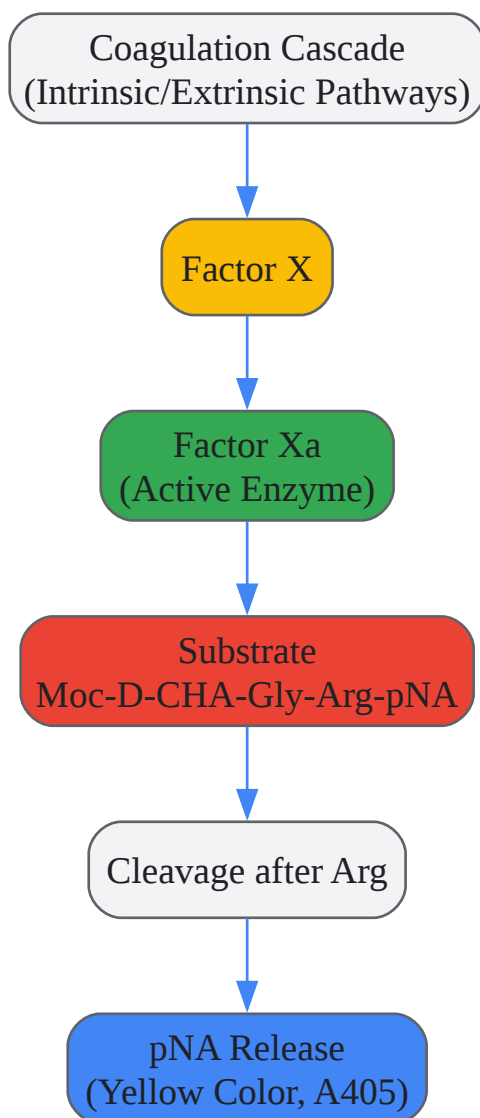
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The detailed protocol is as follows:

- **Solution Preparation:** Prepare a stock solution of 25 mg/mL in a 1:9 (v/v) mixture of methanol and water [3]. Further dilute this stock in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4-8.0) to the desired working concentration.
- **Reaction Setup:** Mix the diluted substrate solution with your sample containing Factor Xa. Include a negative control (e.g., sample without enzyme or with a specific Factor Xa inhibitor) to account for non-specific hydrolysis.
- **Incubation and Measurement:** Incubate the reaction mixture at 37°C. The enzyme cleaves the substrate, releasing pNA.
- **Data Acquisition:** Monitor the increase in absorbance at 405 nm (A405) over time (e.g., for 10-30 minutes) using a microplate reader or spectrophotometer.
- **Data Analysis:** The rate of increase in A405 is directly proportional to the Factor Xa activity in the sample. Enzyme activity can be calculated using the molar extinction coefficient of pNA (typically  $\sim 10,000 \text{ M}^{-1}\text{cm}^{-1}$  at 405 nm).

## Mechanism of Action Visualization

The following diagram illustrates the relationship between the substrate and the coagulation cascade, and its mechanism of action:



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## Key Considerations for Researchers

- **Specificity:** The D-cyclohexylalanine (D-CHA) residue in the P3 position is crucial for the substrate's specificity towards Factor Xa, making it less susceptible to cleavage by other serine proteases like thrombin [1].
- **Enzyme Kinetics:** The reported Michaelis constant ( $K_M$ ) for human Factor Xa with this substrate is approximately **0.8 mM** [3]. This value is essential for determining appropriate substrate concentrations in kinetic studies.
- **Safety:** The compound is classified with hazard codes Xi (Irritant). Always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and

eyeshields [2] [3].

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## References

1. Chromogenic Substrate Pefachrome FXa|CH3OCO-D-CHA ... [dcchemicals.com]
2. 80895-10-9(PEFACHROME(R) FXA\*) Product Description [chemicalbook.com]
3. Factor Xa chromogenic substrate MeOC-Nle-Gly-Arg-pNA ... [sigmaaldrich.com]

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